Ethyl 6-hydroxyheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxyheptanoic acid ethyl ester is an organic compound with the molecular formula C9H18O3. It is an ester derivative of 6-hydroxyheptanoic acid, characterized by the presence of a hydroxyl group (-OH) and an ester functional group (-COOEt).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Hydroxyheptanoic acid ethyl ester can be synthesized through the esterification of 6-hydroxyheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the reaction to completion and then purifying the product through distillation .
Industrial Production Methods: In an industrial setting, the production of 6-hydroxyheptanoic acid ethyl ester may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess ethanol and efficient removal of water to shift the equilibrium towards ester formation .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Hydroxyheptanoic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed back to 6-hydroxyheptanoic acid and ethanol.
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Hydrolysis: 6-Hydroxyheptanoic acid and ethanol.
Oxidation: 6-Oxoheptanoic acid or 6-carboxyheptanoic acid.
Reduction: 6-Hydroxyheptanol
Wissenschaftliche Forschungsanwendungen
6-Hydroxyheptanoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing .
Wirkmechanismus
The mechanism of action of 6-hydroxyheptanoic acid ethyl ester involves its hydrolysis to 6-hydroxyheptanoic acid, which can then participate in various biochemical pathways. The hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis. The ester group can undergo nucleophilic acyl substitution reactions, facilitating the formation of new compounds .
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-heptenoate: An unsaturated ester with similar structural features but differing in reactivity due to the presence of a double bond.
Ethyl acetate: A simpler ester used widely as a solvent, with different physical and chemical properties.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Uniqueness: 6-Hydroxyheptanoic acid ethyl ester is unique due to the presence of both a hydroxyl group and an ester group, allowing it to participate in a wider range of chemical reactions compared to simpler esters.
Eigenschaften
Molekularformel |
C9H18O3 |
---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
ethyl 6-hydroxyheptanoate |
InChI |
InChI=1S/C9H18O3/c1-3-12-9(11)7-5-4-6-8(2)10/h8,10H,3-7H2,1-2H3 |
InChI-Schlüssel |
PCBIIHMJZWSPLG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.